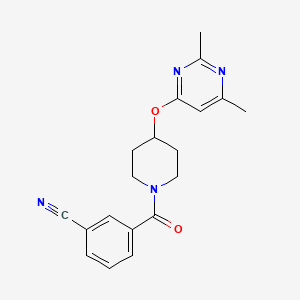![molecular formula C25H21N3O4S3 B2590013 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide CAS No. 864977-18-4](/img/structure/B2590013.png)
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a thiophene ring, a quinoline ring, a carboxamide group, a methoxyethyl group, and a methylsulfonyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
The compound N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide is involved in the synthesis of bioactive molecules, particularly those with fluoro substitutions on benzothiazoles. These synthesized molecules have been evaluated for their biological and pharmacological activities, demonstrating antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The synthesis process typically involves condensing Ethylchloroformate with substituted 2-aminobenzothiazoles in the presence of dry acetone and K2CO3, with the identity of compounds confirmed via spectral data such as UV-Visible, IR, 1H NMR, and MASS (Patel et al., 2009).
Biological Screening
The synthesized compounds, including those related to the this compound structure, have been subjected to extensive biological screening. This includes evaluating their diuretic, antihypertensive, and anti-diabetic potential in various animal models. Notably, some compounds have shown significant activity and were compared with standard drugs, highlighting the therapeutic potential of these synthesized compounds (Rahman et al., 2014).
Anticancer Activity
Research on derivatives of quinazoline and benzothiazole, such as the one , has also focused on their cytotoxic activities against cancer cell lines. The structural modifications and synthesis of these compounds have led to the identification of specific derivatives with notable growth inhibition properties in various cancer cell lines, providing insights into their potential as anticancer agents (Bu et al., 2000).
Novel Syntheses and Pharmacological Potential
The continuous exploration of this compound and its derivatives contributes to the discovery of new synthesis methods and the evaluation of their pharmacological properties. This includes the development of hybrid molecules with improved pharmacokinetic profiles and the investigation of their effects in various disease models, further emphasizing the versatile applications of these compounds in scientific research (Basu et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S3/c1-32-12-11-28-21-10-9-16(35(2,30)31)14-23(21)34-25(28)27-24(29)18-15-20(22-8-5-13-33-22)26-19-7-4-3-6-17(18)19/h3-10,13-15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYDOYVHSPLVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Bis[(+)-pinanediolato]diboron](/img/structure/B2589930.png)


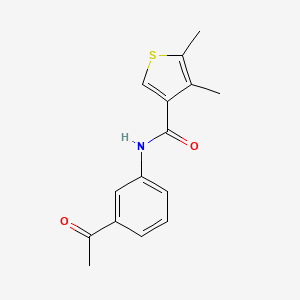
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2589937.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2589938.png)
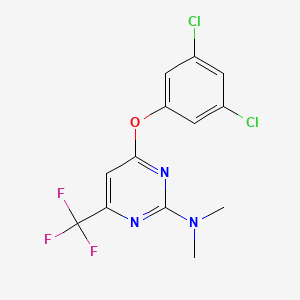
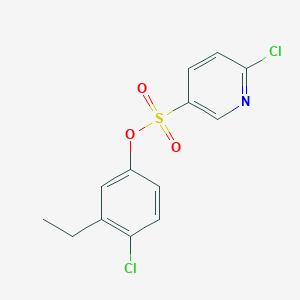
![Methyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2589942.png)
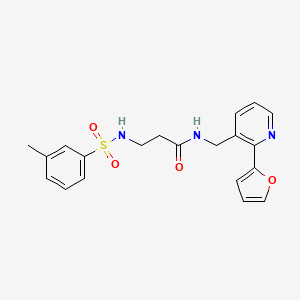
![N-[[1-(2-Methoxyacetyl)azetidin-3-yl]methyl]but-2-ynamide](/img/structure/B2589946.png)

